7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one
Description
7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one is a heterocyclic compound that features a unique fusion of pyrimidine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
CAS No. |
86674-01-3 |
|---|---|
Molecular Formula |
C8H9N5O |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
7-hydrazinyl-3-methylpyrimido[1,2-b]pyridazin-4-one |
InChI |
InChI=1S/C8H9N5O/c1-5-4-10-7-3-2-6(11-9)12-13(7)8(5)14/h2-4H,9H2,1H3,(H,11,12) |
InChI Key |
XVLLDNBBQADZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=CC(=NN2C1=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyrimidine-based compounds. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings, such as pyridazinone derivatives.
Pyrimidine Derivatives: Compounds with pyrimidine rings, such as pyrimidinone derivatives.
Uniqueness
7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one is unique due to its fused ring structure, which combines the properties of both pyrimidine and pyridazine rings. This fusion enhances its potential biological activities and makes it a valuable scaffold in drug discovery and development.
Biological Activity
7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one is a nitrogen-containing heterocyclic compound that combines elements of pyrimidine and pyridazine. This compound, characterized by its unique hydrazine functional group, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₈H₉N₅O
- Molecular Weight : 191.19 g/mol
- Structural Features : The compound features a fused pyrimidine and pyridazine ring system with a hydrazine group, which enhances its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 7-hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one exhibit a variety of biological activities including:
- Anticancer Properties : Several studies have highlighted the compound's potential as an anticancer agent, particularly against various cancer cell lines.
- Antimicrobial Activity : Compounds in this class have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : There is evidence suggesting that derivatives may possess anti-inflammatory properties.
Anticancer Activity
A significant body of research has focused on the anticancer potential of 7-hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one. For instance:
-
Cytotoxicity Assays :
- A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated a promising IC₅₀ value of approximately 3.79 µM against MCF-7 cells, suggesting potent antiproliferative activity .
- Another study reported significant cytotoxicity against HepG2 (liver cancer) with IC₅₀ values ranging from 6 to 99 nM .
- Mechanism of Action :
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
- A derivative demonstrated significant antibacterial activity against various strains of bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Methylpyrimidinone | Contains a methyl group on the pyrimidine ring | Exhibits antibacterial activity |
| Pyridazinone Derivatives | Similar fused ring structure | Known for anti-inflammatory effects |
| Quinazolinone Derivatives | Contains a quinazoline moiety | Potential antitumor agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
